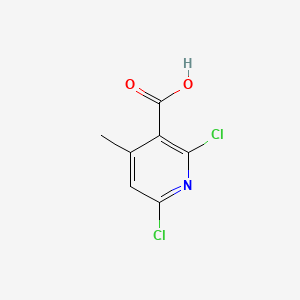

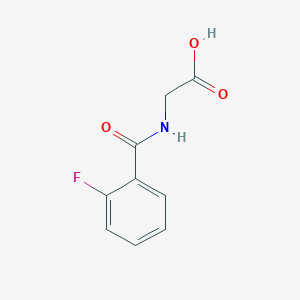

(2-Fluoro-benzoylamino)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “(2-Fluoro-benzoylamino)-acetic acid” can be achieved from Glycine and 2-Fluorobenzoyl chloride . A study on “2′-Fluoro modified nucleic acids: Polymerase-directed synthesis” provides insights into the polymerase-directed synthesis of 2′-fluoro modified DNA, using commercially available 2′-fluoronucleoside triphosphates .Molecular Structure Analysis

The molecular structure of “(2-Fluoro-benzoylamino)-acetic acid” consists of nine carbon atoms, eight hydrogen atoms, one fluorine atom, one nitrogen atom, and three oxygen atoms .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

(2-Fluoro-benzoylamino)-acetic acid serves as an intermediate in the synthesis of complex molecules. An example of its utility can be seen in the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This synthesis highlights the challenges and solutions in producing fluorinated intermediates, such as the need for safe handling of potentially explosive gases like methyl nitrite, and the quest for cost-effective, high-yield production methods (Qiu et al., 2009).

Biomedical Research

The role of acetic acid, a structurally related compound, in inducing cell death in yeasts offers insights into the molecular events involved in regulated cell death mechanisms. Such understanding is valuable for both biotechnological applications and biomedical research, illustrating the potential of related acids in studying cellular functions and stress responses (Chaves et al., 2021).

Environmental Impact and Degradation

The analysis of environmental pollutants and their degradation pathways is crucial for understanding the fate of chemical compounds, including those similar to (2-Fluoro-benzoylamino)-acetic acid. For instance, the study on the microbial degradation of polyfluoroalkyl chemicals emphasizes the environmental persistence and the need for effective degradation strategies for such compounds. It showcases the importance of identifying and understanding the biodegradation mechanisms that can mitigate the environmental impact of fluorochemicals (Liu & Mejia Avendaño, 2013).

Advanced Materials and Separation Technologies

Pervaporation separation techniques, relevant to the separation of acetic acid from water, underscore the significance of developing efficient membrane technologies for industrial applications. Such research not only provides a pathway for the recovery and recycling of acetic acid from industrial waste streams but also demonstrates the broader applicability of fluorinated compounds in enhancing membrane performance for separation processes (Aminabhavi & Toti, 2003).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(2-fluorobenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLHHPDONGSZNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350437 |

Source

|

| Record name | (2-Fluoro-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

363-34-8 |

Source

|

| Record name | (2-Fluoro-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B1298084.png)